methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific bromine substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C21H21BrN2O3 |
---|---|
Molecular Weight |
429.3g/mol |
IUPAC Name |
methyl (4Z)-4-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C21H21BrN2O3/c1-12-10-15(13(2)24(12)17-8-6-16(22)7-9-17)11-18-19(21(26)27-5)14(3)23(4)20(18)25/h6-11H,1-5H3/b18-11- |
InChI Key |
RXYLUSUZSQBIEJ-WQRHYEAKSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C3C(=C(N(C3=O)C)C)C(=O)OC |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=C\3/C(=C(N(C3=O)C)C)C(=O)OC |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C3C(=C(N(C3=O)C)C)C(=O)OC |
Origin of Product |
United States |
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